molecular formula C19H23NO2 B1671190 Elucaine CAS No. 25314-87-8

Elucaine

Cat. No.: B1671190
CAS No.: 25314-87-8
M. Wt: 297.4 g/mol
InChI Key: AVXDZNOJIVOGRR-UHFFFAOYSA-N
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Description

Elucaine is a compound known for its role as an antagonist of the muscarinic acetylcholine receptor. It has been studied for its potential anti-ulcerative activity . The compound’s molecular formula is C19H23NO2, and it has a molecular weight of 297.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Elucaine involves several steps, typically starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. Specific synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production of this compound generally involves large-scale chemical synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the compound’s integrity and effectiveness .

Chemical Reactions Analysis

Types of Reactions: Elucaine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to optimize reaction rates and yields.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Elucaine has a wide range of scientific research applications, including:

Mechanism of Action

Elucaine exerts its effects by antagonizing the muscarinic acetylcholine receptor. This interaction inhibits the receptor’s normal function, leading to a decrease in the physiological responses mediated by acetylcholine. The molecular targets include the receptor’s binding sites, and the pathways involved are primarily related to neurotransmission and signal transduction .

Comparison with Similar Compounds

Similar Compounds:

    Atropine: Another muscarinic acetylcholine receptor antagonist with similar pharmacological effects.

    Scopolamine: Known for its use in treating motion sickness and also acts on the muscarinic receptors.

Uniqueness of Elucaine: this compound is unique due to its specific binding affinity and selectivity for certain subtypes of the muscarinic acetylcholine receptor. This selectivity can result in fewer side effects and more targeted therapeutic effects compared to other similar compounds .

Properties

IUPAC Name

[2-(diethylamino)-1-phenylethyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-20(4-2)15-18(16-11-7-5-8-12-16)22-19(21)17-13-9-6-10-14-17/h5-14,18H,3-4,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXDZNOJIVOGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865203
Record name 2-(Diethylamino)-1-phenylethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25314-87-8
Record name Elucaine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025314878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Diethylamino)-1-phenylethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELUCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85EW9V00UL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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